molecular formula C12H10ClN3O2 B8800532 Methyl 2-[(2-chloropyrimidin-4-yl)amino]benzoate CAS No. 260045-45-2

Methyl 2-[(2-chloropyrimidin-4-yl)amino]benzoate

Cat. No. B8800532
M. Wt: 263.68 g/mol
InChI Key: JAEQFFSFQOSOTM-UHFFFAOYSA-N
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Patent
US07176212B2

Procedure details

2,4-Dichloropyrimidine (596 mg, 4 mmol), methyl 2-aminobenzoate (517 ml, 4 mmol) and 2,6-lutidine (465 ml, 4 mmol) were dissolved in n-butanol (20 ml) with stirring. The reaction mixture was heated to 120° C. for 24 hours, allowed to cool to ambient temperature and evaporated onto silica (3 ml). The residue was purified by column chromatography eluting with EtOAc (0–20%): isohexane to give the title product as a colourless solid on evaporation (137 mg, 13%). NMR (CDCl3, 300 MHz): 3.97 (s, 3H), 6.63 (d, 1H), 7.09 (t, 1H) 7.61 (m, 1H), 8.05 (d, 1H), 8.19 (d, 1H), 8.74 (d, 1H); m/z: (ES+) 264.3 (MH+).
Quantity
596 mg
Type
reactant
Reaction Step One
Quantity
517 mL
Type
reactant
Reaction Step One
Quantity
465 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[NH2:9][C:10]1[CH:19]=[CH:18][CH:17]=[CH:16][C:11]=1[C:12]([O:14][CH3:15])=[O:13].N1C(C)=CC=CC=1C>C(O)CCC>[CH3:18][CH2:19][CH2:10][CH:11]([CH3:16])[CH3:12].[Cl:1][C:2]1[N:7]=[C:6]([NH:9][C:10]2[CH:19]=[CH:18][CH:17]=[CH:16][C:11]=2[C:12]([O:14][CH3:15])=[O:13])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
596 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
517 mL
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC=C1
Name
Quantity
465 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
evaporated onto silica (3 ml)
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with EtOAc (0–20%)

Outcomes

Product
Name
Type
product
Smiles
CCCC(C)C
Name
Type
product
Smiles
ClC1=NC=CC(=N1)NC1=C(C=CC=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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